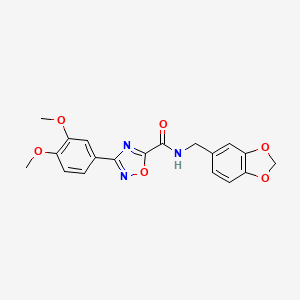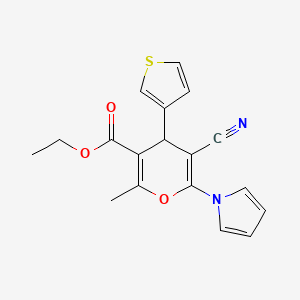![molecular formula C19H22Cl2N2O3S B11498882 1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B11498882.png)
1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a propoxyphenylsulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorophenylamine and 4-propoxybenzenesulfonyl chloride.
Formation of Intermediate: The 2,5-dichlorophenylamine is reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 4-propoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis of the sulfonyl group can be achieved under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has investigated its potential as a pharmaceutical intermediate in the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include 1-(2,5-Dichlorophenyl)piperazine and 1-(4-Propoxyphenyl)piperazine.
Uniqueness: The presence of both dichlorophenyl and propoxyphenylsulfonyl groups in the same molecule imparts unique chemical and biological properties, distinguishing it from other piperazine derivatives.
Properties
Molecular Formula |
C19H22Cl2N2O3S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-2-13-26-16-4-6-17(7-5-16)27(24,25)23-11-9-22(10-12-23)19-14-15(20)3-8-18(19)21/h3-8,14H,2,9-13H2,1H3 |
InChI Key |
QGWIRLQAOGAGFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate](/img/structure/B11498803.png)

![Benzamide, 3-methyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B11498818.png)
![N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide](/img/structure/B11498822.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11498824.png)
![7-(azepan-1-yl)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498827.png)


![3-(3-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11498845.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11498849.png)
![5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11498855.png)
![3-(2-methoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11498860.png)
![1-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B11498861.png)
![1-[3-(2-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11498870.png)
